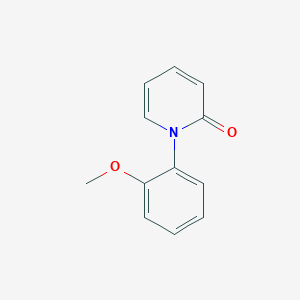
4,5,6-TRIMETHOXY-3-(3,4,5-TRIMETHOXYPHENYL)-1-INDANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6-Trimethoxy-3-(3,4,5-trimethoxyphenyl)-1-indanone is a synthetic organic compound characterized by its indanone core structure substituted with multiple methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-trimethoxy-3-(3,4,5-trimethoxyphenyl)-1-indanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trimethoxybenzaldehyde and 4,5,6-trimethoxyindanone.
Condensation Reaction: The key step involves a condensation reaction between 3,4,5-trimethoxybenzaldehyde and 4,5,6-trimethoxyindanone in the presence of a base such as sodium hydroxide or potassium carbonate.
Cyclization: The resulting intermediate undergoes cyclization to form the indanone core structure.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4,5,6-Trimethoxy-3-(3,4,5-trimethoxyphenyl)-1-indanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the indanone to its corresponding alcohol or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4,5,6-Trimethoxy-3-(3,4,5-trimethoxyphenyl)-1-indanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: The compound is used as a probe to study biological processes and molecular interactions.
Mécanisme D'action
The mechanism of action of 4,5,6-trimethoxy-3-(3,4,5-trimethoxyphenyl)-1-indanone depends on its specific application:
Pharmacological Effects: The compound may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.
Materials Science: In electronic applications, the compound’s electronic properties, such as charge transport and light emission, are crucial for its function in devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of the target compound.
4,5,6-Trimethoxyindanone: Another precursor used in the synthesis.
Other Methoxy-Substituted Indanones: Compounds with similar core structures but different substitution patterns.
Uniqueness
4,5,6-Trimethoxy-3-(3,4,5-trimethoxyphenyl)-1-indanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C21H24O7 |
|---|---|
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
4,5,6-trimethoxy-3-(3,4,5-trimethoxyphenyl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C21H24O7/c1-23-15-7-11(8-16(24-2)19(15)26-4)12-9-14(22)13-10-17(25-3)20(27-5)21(28-6)18(12)13/h7-8,10,12H,9H2,1-6H3 |
Clé InChI |
FITMXVOQPCVNMN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C2CC(=O)C3=CC(=C(C(=C23)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![10-Bromo-3-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxamide](/img/structure/B8723520.png)



![7-Chlorothieno[2,3-F][1,3]benzodioxole-6-carboxylic acid](/img/structure/B8723537.png)

![7-Amino-5-benzyl-5-azaspiro[2.4]heptan-4-one](/img/structure/B8723551.png)

